molecular formula C7H4Cl2N4 B062724 5-(2,3-Dichlorophenyl)-1H-tetrazole CAS No. 175205-12-6

5-(2,3-Dichlorophenyl)-1H-tetrazole

Cat. No. B062724
CAS RN: 175205-12-6
M. Wt: 215.04 g/mol
InChI Key: OICQEAMHYWSULT-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-1H-tetrazole (5-DCT) is a heterocyclic compound belonging to the family of tetrazoles. It is a colorless, crystalline solid with a molecular weight of 226.06 g/mol and a melting point of 153-156 °C. 5-DCT is a highly reactive compound and is used in a variety of synthetic reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes, pigments, catalysts, and other industrial chemicals.

Scientific Research Applications

Pharmacology: Antihypertensive Drug Development

5-(2,3-Dichlorophenyl)-1H-tetrazole: has potential applications in the development of antihypertensive drugs. The compound’s structural similarity to dihydropyridines, which are known calcium channel blockers, suggests it could be modified to enhance its activity and selectivity for cardiovascular targets .

Organic Synthesis: Hydrogen Transfer Reagent

In organic synthesis, this compound could serve as a hydrogen transfer reagent. Its tetrazole ring might be utilized to transfer hydrogen atoms in various synthetic pathways, potentially emulating the biological NAD(P)H reducing agents .

Medicinal Chemistry: Scaffold for Derivatization

The tetrazole moiety in 5-(2,3-Dichlorophenyl)-1H-tetrazole can act as a scaffold for further derivatization. This allows for the creation of a diverse library of compounds with potential pharmacological activities, including anticancer and neuroprotective properties .

Biochemistry: Enzyme Inhibition Studies

Due to its structural features, 5-(2,3-Dichlorophenyl)-1H-tetrazole could be used in biochemistry for enzyme inhibition studies. It may interact with enzymes’ active sites, providing insights into their functioning and aiding in the design of inhibitors .

Industrial Chemistry: Chemical Intermediate

This compound may find applications as a chemical intermediate in industrial chemistry. Its reactive sites make it a candidate for various chemical transformations, leading to the production of materials like polymers or fine chemicals .

Environmental Science: Toxicity Assessment

Lastly, the environmental impact of 5-(2,3-Dichlorophenyl)-1H-tetrazole could be studied to assess its toxicity and degradation products. Understanding its behavior in the environment is crucial for evaluating its safety and potential as a commercial chemical .

Mechanism of Action

Target of Action

The primary target of 5-(2,3-Dichlorophenyl)-1H-tetrazole is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2 . This interaction may lead to changes in the cell cycle, potentially inhibiting cell division and proliferation.

Biochemical Pathways

Given its interaction with cdk2, it is likely to influence pathways related to cell cycle regulation .

Result of Action

Given its interaction with CDK2, it may have effects on cell division and proliferation .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

properties

IUPAC Name

5-(2,3-dichlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICQEAMHYWSULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405606
Record name 5-(2,3-Dichlorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dichlorophenyl)-1H-tetrazole

CAS RN

175205-12-6
Record name 5-(2,3-Dichlorophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dichlorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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